2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Overview
Description
The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a derivative of isatin, which is an endogenous compound known for its diverse biological activities. These activities include anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties . The compound and its derivatives have been the subject of various studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through different methods. One approach involves the synthesis of novel urea, sulfonamide, and acetamide derivatives from 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one . Another study reports the synthesis of N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin, which were then characterized using various analytical techniques . Additionally, a facile method for the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives has been developed using regioselective Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, LC–MS, IR, MS, and elemental analysis . The absolute configuration of these derivatives has also been determined using 1H NMR spectra of their phenylethylamide diastereomers, supported by DFT calculations and X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of their biological activities. For instance, these compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains . They have also been assessed for their cytotoxic activity against different cancer cell lines, with some derivatives showing promising results .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their biological activities. These compounds have been found to possess good antimicrobial activities , and their cytotoxic activities have been correlated with specific structural features, such as electron-withdrawing substitutions and lipophilicity . Some derivatives have also been evaluated for their antioxidant properties, with certain substitutions on the phenyl ring enhancing activity .
Relevant Case Studies
Several case studies have highlighted the potential of this compound derivatives as therapeutic agents. For example, compound 6b, a derivative with electron-withdrawing substitutions, demonstrated higher selectivity toward the MCF-7 breast cancer cell line with low cytotoxicity toward non-cancer cells . Another study identified derivatives with ortho substitutions on the N-phenyl ring as more effective against certain cancer cell lines . Additionally, some derivatives have shown significant antihyperglycemic and antioxidant activities, suggesting their potential as antidiabetic agents .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives have shown promising cytotoxic activity against cancer cell lines. Modi et al. (2011) synthesized novel derivatives and evaluated their cytotoxicity on breast cancer cell line MCF-7, finding that certain derivatives, particularly those with electron-withdrawing substitutions, demonstrated significant cytotoxic effects. The study highlighted one compound with particularly high selectivity and effectiveness against cancer cells, suggesting potential for tumor control with lower side effects (Modi et al., 2011). Similarly, AkgÜl et al. (2013) synthesized and evaluated the cytotoxicity of several this compound derivatives against various cancer cell lines, finding that ortho substitutions on the N−phenyl ring were more effective, particularly on MCF7 cell lines (AkgÜl et al., 2013).
Antioxidant Properties
Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. Their results revealed considerable antioxidant activity in most compounds, with certain derivatives showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was found to enhance activity, indicating their potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Anxiolytic and Other Biological Activities
Lutsenko et al. (2013) investigated the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, a related compound to this compound. The computer-predicted spectrum of biological activities was experimentally confirmed, showing that these compounds could potentially serve as anxiolytics. The study revealed several mechanisms of action, including GABA-receptor stimulation and suggested anticonvulsive and antipsychotic effects as well (Lutsenko, Bobyrev, & Devyatkina, 2013).
Synthesis and Molecular Studies
Several studies have focused on synthesizing and characterizing various derivatives of this compound for different applications. For instance, Al-Ostoot et al. (2020) reported the synthesis of a new indole acetamide and confirmed its anti-inflammatory activity through in silico modeling. The study provided insights into the molecular structure and interactions of this compound (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide are cancer cells, specifically the MCF-7 breast cancer cell line . This compound has been found to have cytotoxic effects on these cells, indicating its potential use as an anticancer agent .
Mode of Action
The compound interacts with its targets by inducing cytotoxicitySpecifically, electron-withdrawing substitutions at the para position of the phenyl ring and the 5, 7 positions of the isatin ring, as well as increasing lipophilicity of the compound, have been found to increase the cytotoxic activity .
Pharmacokinetics
The compound’s lipophilicity is believed to play a role in its bioavailability . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, which could potentially enhance the compound’s bioavailability and its ability to reach its target cells.
Result of Action
The primary result of the action of this compound is the induction of cytotoxicity in cancer cells, particularly the MCF-7 breast cancer cell line . This cytotoxic effect suggests that the compound could be effective in controlling tumors with low side effects .
properties
IUPAC Name |
2-(2,3-dioxoindol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMWGKCXRICRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365556 | |
Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85124-17-0 | |
Record name | 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85124-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives were found to be crucial for their cytotoxic activity?
A1: The research primarily investigated the impact of substitutions on the N-phenyl ring of the 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide scaffold. The study revealed that ortho substitutions on the N-phenyl ring generally led to enhanced cytotoxic activity compared to meta or para substitutions []. Furthermore, compounds with ortho substitutions displayed greater efficacy against the MCF7 breast cancer cell line compared to A549 lung cancer and HeLa cervical cancer cell lines [].
Q2: Which compound exhibited the most potent cytotoxic activity among the tested derivatives?
A2: Out of the 18 synthesized derivatives, 2-(2,3-Dioxo-2,3-dihydro-1H -indol-1-yl)-N -(2-isopropylphenyl)acetamide demonstrated the most potent cytotoxic activity across all tested cell lines (MCF7, A549, HeLa, and HEK293) []. This finding highlights the significance of the ortho-isopropyl substitution on the N-phenyl ring for enhancing cytotoxic potential.
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